molecular formula C11H17N5 B11741535 [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11741535
M. Wt: 219.29 g/mol
InChI Key: TZOWXOIPFOPJHR-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features two pyrazole rings substituted with ethyl and methyl groups, respectively, and connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Coupling Reaction: The two pyrazole rings are then coupled using a methylene bridge, often through a condensation reaction involving formaldehyde or other methylene donors.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the pyrazole rings.

    Reduction: Reduction reactions can occur at the double bonds within the pyrazole rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts.

Biology

The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, pyrazole derivatives are known for their pharmacological activities. This compound may be explored for its potential as an anti-inflammatory, analgesic, or antimicrobial agent.

Industry

In the industrial sector, the compound can be used in the production of agrochemicals, dyes, and polymers. Its unique structure allows for the development of specialized materials with desired properties.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-1H-pyrazole: Similar in structure but with a phenyl group instead of an ethyl group.

    1-Ethyl-3-methyl-1H-pyrazole: Lacks the methylene bridge connecting two pyrazole rings.

    1-Methyl-3-phenyl-1H-pyrazole: Contains a phenyl group instead of an ethyl group.

Uniqueness

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure connected by a methylene bridge. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C11H17N5/c1-3-16-5-4-11(14-16)8-12-6-10-7-13-15(2)9-10/h4-5,7,9,12H,3,6,8H2,1-2H3

InChI Key

TZOWXOIPFOPJHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CN(N=C2)C

Origin of Product

United States

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